4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with cyclopentylamine can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, reduced derivatives, and biaryl compounds .
Scientific Research Applications
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chlorine substituents but lacks the cyclopentyl group and pyrazolo ring.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar core structures and are also explored for their biological activities.
Uniqueness
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the cyclopentyl group, which can influence its pharmacokinetic properties and enhance its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H10ClF3N4 |
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Molecular Weight |
290.67 g/mol |
IUPAC Name |
4-chloro-1-cyclopentyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H10ClF3N4/c12-8-7-5-16-19(6-3-1-2-4-6)9(7)18-10(17-8)11(13,14)15/h5-6H,1-4H2 |
InChI Key |
VAADCOLQFFSZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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